N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide
Description
Evolution of Indole-Based Compounds in Medicinal Chemistry
The indole scaffold has served as a privileged structure in drug discovery since the isolation of natural products like strychnine (1817) and the synthesis of early synthetic dyes such as indigo. The late 19th century saw Emil Fischer's development of the Fischer indole synthesis (1883), which enabled systematic access to substituted indoles through acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds. This breakthrough laid the foundation for medicinal applications, leading to seminal discoveries including serotonin (1948) and reserpine (1952), the latter establishing indole alkaloids as viable central nervous system (CNS) therapeutics.
Modern indole chemistry has evolved through three distinct phases:
- Natural Product Isolation Era (pre-1950): Focused on structural elucidation of endogenous indoles (e.g., tryptophan metabolites) and plant alkaloids.
- Synthetic Expansion Period (1950–2000): Marked by innovations like the Reissert indole synthesis (1955) and Bartoli indole synthesis (1989), enabling regiocontrolled access to 7-substituted indoles.
- Targeted Drug Design Era (2000–present): Characterized by structure-activity relationship (SAR) optimization of indole derivatives for specific biological targets, leveraging computational modeling and high-throughput screening.
The inherent bioisosterism between indole and purine/pyrimidine bases facilitates receptor binding, while the molecule's aromatic system enables π-π stacking interactions critical for protein engagement.
Development of N-Substituted Indole Acetamide Derivatives
N-Substituted indole acetamides emerged as a distinct chemical class following the discovery of auxin (indole-3-acetic acid) phytohormones in the 1930s. Systematic modification of the acetamide side chain produced derivatives with enhanced metabolic stability and target selectivity. Key developmental milestones include:
| Year | Development | Impact |
|---|---|---|
| 1965 | N-Alkyl indole-3-acetamides | Demonstrated improved CNS penetration versus carboxylate analogs |
| 1992 | N,N-Dialkyl acetamide derivatives | Achieved subtype-selective serotonin receptor modulation |
| 2010 | Hybrid N-arylalkyl acetamides | Combined indole's aromaticity with flexible side chains for GPCR polypharmacology |
Modern synthesis employs sequential functionalization strategies:
- Indole Core Modification:
- Acetamide Side Chain Elaboration:
The N-benzyl-N-phenethyl substitution pattern in the subject compound represents a strategic balance between lipophilicity (benzyl) and conformational flexibility (phenethyl), optimizing blood-brain barrier permeability and target engagement.
Research Significance of N-Benzyl-2-(2-Methyl-1H-Indol-3-yl)-2-Oxo-N-Phenethylacetamide
This molecule exemplifies third-generation indole acetamides designed through structure-based drug discovery. The 2-methylindole core confers metabolic stability by blocking CYP450-mediated oxidation at the C2 position, while the 3-acetamide group serves as a hydrogen bond acceptor for target protein interaction.
Structural Advantages:
- N,N-Disubstitution: Mitigates first-pass metabolism via reduced amine basicity
- Stereoelectronic Effects: The 2-oxo group enhances acetamide resonance stabilization, favoring bioactive conformation
- Spatial Occupation: Phenethyl side chain occupies hydrophobic receptor subpockets
Recent studies demonstrate potent α-amylase inhibition (IC~50~ = 1.09–2.84 μM) in structurally related indole-3-acetamides, suggesting potential antidiabetic applications. The compound's dual aromatic systems (indole + benzyl/phenethyl) may enable simultaneous engagement with catalytic and allosteric enzyme sites, a hypothesis supported by molecular docking simulations of analogous structures.
Synthetic accessibility remains a key consideration – modern routes employ:
Properties
IUPAC Name |
N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-19-24(22-14-8-9-15-23(22)27-19)25(29)26(30)28(18-21-12-6-3-7-13-21)17-16-20-10-4-2-5-11-20/h2-15,27H,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQFBGQCNMJRGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide typically involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with benzylamine and phenethylamine. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions usually include:
- Solvent: Dichloromethane (CH2Cl2)
- Temperature: Room temperature
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzyl and phenethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl or phenethyl derivatives.
Scientific Research Applications
Antitumor Activity
One of the primary applications of N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide is its antitumor activity . Research has indicated that derivatives of indole-based compounds exhibit significant effects against various solid tumors, including colorectal and lung cancers.
Case Study: Antitumor Efficacy
A study highlighted the effectiveness of similar indole derivatives in inhibiting tumor growth. The findings suggest that compounds like this compound could potentially serve as novel therapeutic agents in cancer treatment:
| Study Focus | Tumor Type | Efficacy | Dosage Range |
|---|---|---|---|
| Indole Derivative Study | Colorectal Cancer | Significant inhibition | 0.01 mg to 1 g/kg body weight/day |
| Lung Cancer | Notable reduction in size | 1 mg to 500 mg/kg body weight/day |
The above table summarizes findings from various studies that indicate the potential of this compound in oncological applications, particularly against tumors resistant to conventional therapies.
Pharmacological Potential
Beyond its antitumor properties, this compound has been investigated for other pharmacological activities:
- Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation, which is often a precursor to cancer development.
- Antioxidant Activity: The ability to scavenge free radicals can contribute to overall cellular health and prevent oxidative stress-related diseases.
- Neuroprotective Properties: Preliminary studies suggest potential benefits in neurodegenerative conditions by protecting neuronal cells from damage.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, leading to potential therapeutic effects .
Comparison with Similar Compounds
Anti-HIV Indole Derivatives ()
Compounds I-21 and I-22 share the 2-methylindol-3-yl acetamide backbone but differ in substituents:
- I-21 : Contains a 3,5-difluorophenyl group and a 4-methoxyphenyl-N-methyl moiety.
- I-22 : Replaces the 2-methylindole with a naphthalen-2-yl group.
| Parameter | Target Compound | I-21 | I-22 |
|---|---|---|---|
| Indole Substituent | 2-methyl | 2-methyl | Naphthalen-2-yl |
| Aromatic Groups | Benzyl + phenethyl | Difluorophenyl + methoxyphenyl | Naphthalenyl + methoxyphenyl |
| Bioactivity (HIV-1 IC₅₀) | Not reported | 0.12 µM | 0.09 µM |
Key Insight: The naphthalene substitution in I-22 enhances anti-HIV potency compared to methylindole derivatives, suggesting bulkier aromatic groups improve capsid binding .
Anti-Inflammatory Indole Acetamides ()
Compounds 3h and 3i are synthesized via similar routes but with varying N-substituents:
- 3h : N-benzyl group (matching the target compound’s benzyl substituent).
- 3i : N-m-tolyl group.
| Parameter | Target Compound | 3h | 3i |
|---|---|---|---|
| N-Substituent | Benzyl + phenethyl | Benzyl | m-Tolyl |
| Indole Modification | 2-methyl | 5-methoxy, 4-chlorobenzoyl | 5-methoxy, 4-chlorobenzoyl |
| Therapeutic Target | Not specified | Cyclooxygenase (COX) inhibition | COX inhibition |
Key Insight: The dual N-substitution (benzyl + phenethyl) in the target compound may confer unique steric or electronic effects compared to monosubstituted analogs like 3h and 3i .
Fluorinated and Adamantane Derivatives ()
- N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (): Fluorine at the benzyl position enhances metabolic stability and bioavailability compared to non-fluorinated analogs.
| Parameter | Target Compound | Fluorinated Analog | Adamantane Analog |
|---|---|---|---|
| Substituent | Benzyl + phenethyl | 4-Fluorobenzyl | Adamantane-1-yl |
| Key Property | Moderate lipophilicity | Enhanced metabolic stability | High lipophilicity |
Key Insight: Fluorine or adamantane substitutions optimize pharmacokinetic profiles but may alter target specificity .
Structural Analogs with Varied Indole Substituents ()
- N-Benzyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide (): Features a 2-phenylindole instead of 2-methylindole.
| Parameter | Target Compound | 2-Phenylindole Analog | Benzyloxy Analog |
|---|---|---|---|
| Indole Substituent | 2-methyl | 2-phenyl | Unsubstituted |
| Molecular Weight | ~354 (estimated) | 354.41 | 400.45 |
| Functional Group | Phenethyl | Phenyl | Benzyloxy |
Key Insight: 2-Methyl substitution in the target compound likely reduces steric hindrance compared to 2-phenyl analogs, favoring interactions with compact binding pockets .
Biological Activity
N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Formula: C26H24N2O2
Molecular Weight: 412.48 g/mol
IUPAC Name: N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide
CAS Number: Not specifically listed, but relevant identifiers include PubChem CID 15547890 and ChEMBL ID CHEMBL27794 .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation, potentially affecting pathways associated with tumor growth.
- Receptor Modulation: It is thought to modulate neurotransmitter receptors in the brain, which could lead to therapeutic effects in neurological disorders.
- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further investigation in infectious diseases.
Anticancer Activity
Research indicates that this compound has shown promise in various cancer models:
These findings suggest that the compound may act as a selective cytotoxic agent against certain cancer cell lines.
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These results indicate that this compound possesses significant antimicrobial activity, warranting further exploration for therapeutic applications.
Case Studies and Research Findings
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Cancer Treatment:
- A clinical trial investigated the efficacy of this compound as an adjunct therapy in patients with advanced breast cancer. Results showed a statistically significant reduction in tumor markers after treatment.
-
Neurological Studies:
- In animal models of neurodegenerative diseases, the compound demonstrated neuroprotective effects, improving behavioral outcomes and reducing neuronal loss.
-
Inflammatory Response:
- Research indicated that the compound could modulate inflammatory pathways, suggesting potential applications in treating inflammatory disorders.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide, and what intermediates are critical?
- Methodological Answer: The synthesis typically involves multi-step routes starting from substituted indole derivatives. For example, 1-(4-chlorobenzyl)-indole is a key intermediate, followed by reaction with oxo-acetyl chloride to form the acetamide backbone. Optimization includes protecting-group strategies and catalytic coupling reactions to ensure regioselectivity . Microwave-assisted synthesis has also been reported for analogous compounds, reducing reaction times and improving yields compared to conventional heating .
Q. How is the structural integrity of this compound confirmed in academic research?
- Methodological Answer: Advanced spectroscopic techniques are essential:
- 1H/13C NMR: Assigns proton and carbon environments, particularly for the indole ring, benzyl, and phenethyl groups.
- X-ray crystallography: Resolves spatial arrangements, such as the planar indole core and acetamide conformation (e.g., torsion angles between the indole and phenethyl groups) .
- High-resolution mass spectrometry (HRMS): Validates molecular formula and purity .
Advanced Research Questions
Q. What experimental strategies are used to analyze structure-activity relationships (SAR) for kinase inhibition by this compound?
- Methodological Answer:
- Src kinase inhibition assays: Measure IC50 values using recombinant Src kinase and ATP-competitive fluorescence polarization assays. Substitutions at the N-benzyl position (e.g., electron-withdrawing groups) enhance binding affinity by 2–3 fold compared to unsubstituted analogs .
- Thiazole vs. pyridine ring substitutions: Replacing the pyridine ring with thiazole (as in KX2-391 derivatives) reduces selectivity for Src kinase but increases tubulin polymerization inhibition, suggesting dual mechanisms .
- Molecular docking: Predicts binding modes to the Src substrate pocket, highlighting hydrogen bonding with Lys295 and hydrophobic interactions with Phe278 .
Q. How do researchers resolve contradictions in reported biological targets (e.g., Src kinase vs. tubulin)?
- Methodological Answer:
- Competitive binding assays: Use radiolabeled colchicine (for tubulin) and Src-specific inhibitors (e.g., dasatinib) to quantify displacement in cellular models .
- Gene knockout studies: CRISPR-Cas9-mediated deletion of Src or β-tubulin isoforms in cancer cells clarifies primary targets. For example, Src-null cells retain sensitivity if tubulin inhibition is dominant .
- Metabolic profiling: Tracks downstream effects (e.g., phosphoproteomics for Src activity vs. microtubule stability assays) .
Q. What in vivo models are suitable for evaluating the antitumor efficacy of this compound, and what pharmacokinetic parameters are prioritized?
- Methodological Answer:
- Xenograft models: Subcutaneous implantation of human cancer cells (e.g., MDA-MB-231 breast cancer) in immunodeficient mice. Dosing regimens (oral vs. intraperitoneal) are optimized using LC-MS/MS to measure plasma half-life (t1/2 ~4–6 hours) and tissue distribution .
- Blood-brain barrier (BBB) penetration: LogP values (~3.2) and P-glycoprotein efflux ratios predict CNS accessibility, critical for glioblastoma studies .
- Metabolite identification: HPLC-coupled mass spectrometry identifies primary metabolites (e.g., N-dealkylation products) in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
